8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
Description
Chemical Name: exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride
CAS Number: 216753-55-8
Molecular Formula: C₈H₁₂N₂·HCl
Molecular Weight: 172.66 g/mol
Structural Features:
- Bicyclic scaffold with a bridgehead nitrogen atom.
- exo-configuration of the nitrile group at position 3.
- Hydrochloride salt form enhances stability and solubility .
Identifiers: - InChIKey: KJBZNGALZBMOCJ-WYJBESNXSA-N
- SMILES: Cl.ClC1C2CC(C1)(CN2)C#N
- MDL: MFCD22427958
Purity & Storage: ≥97% purity; stored at 2–8°C with ice-pack transportation .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octane-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-5-6-3-7-1-2-8(4-6)10-7;/h6-8,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBZNGALZBMOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps and Reagents
-
Reduction of Ketone to Alcohol :
Tropinone derivatives (e.g., 8-substituted tropinones) are reduced to their corresponding alcohols using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in methanol or ethanol. For example: -
Cyanation with Sodium Cyanide :
The alcohol intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN) in the presence of hydrochloric acid (HCl) to replace the hydroxyl group with a cyano group. Example conditions include:
Stereochemical Control
Enantioselectivity is achieved by using chiral starting materials or catalysts. For instance, asymmetric hydrogenation or chiral auxiliaries ensure the correct configuration of the bicyclic core.
Reduction and Cyanation of 8-Azabicyclooctan-3-one Derivatives
A streamlined approach involves converting ketone precursors to the target compound via sequential reduction and cyanation.
Reaction Pathway
Example from Patent WO1999029690A1
| Reagent/Step | Conditions | Yield |
|---|---|---|
| 8-(2,2,2-Trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one + NaCN | HCl, 0°C, 29 h | 72% |
| Catalytic hydrogenation (Pd/C, H₂) | Toluene, 50°C, 12 h | 85% |
Cycloaddition-Based Approaches
Novel methods employ [3+2] cycloadditions to construct the bicyclic scaffold from cyclopropanated heterocycles.
Mechanism
Advantages
-
Stereoselectivity : The cyclopropane ring directs the approach of the dipolarophile, controlling stereochemistry.
-
Scalability : Microwave-assisted cycloadditions enhance reaction efficiency.
Mitsunobu Reaction for Functional Group Introduction
The Mitsunobu reaction is used to install substituents on the azabicyclo scaffold, which can later be functionalized to the cyano group.
Procedure
-
Alcohol to Amine/Other Groups :
A Mitsunobu reaction replaces the hydroxyl group with an amine or ether using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). -
Cyanation :
Subsequent substitution with NaCN replaces the leaving group (e.g., tosylate or mesylate) with a cyano group.
Catalytic Hydrogenation of Unsaturated Precursors
Saturated 8-azabicyclooctane derivatives are synthesized by hydrogenating unsaturated precursors.
Example from US20030032645A1
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Naphthyl-8-azabicyclo[3.2.1]octene | Pd/C | EtOH, H₂ (1 atm) | Naphthyl-8-azabicyclo[3.2.1]octane | 85% |
Acid-Catalyzed Hydrolysis of Ester Precursors
Ester groups on the azabicyclo scaffold are hydrolyzed to carboxylic acids, which are then converted to nitriles.
Procedure
-
Hydrolysis :
A tert-butyl ester is cleaved with HCl in dioxane/water to yield a carboxylic acid. -
Curtius Rearrangement :
The acid is converted to an isocyanate, then to a nitrile via reaction with cyanide.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Stereochemical Control | Complexity |
|---|---|---|---|---|
| Enantioselective Chiral Pool | NaBH₄, NaCN | 72–85% | High (chiral auxiliaries) | Moderate |
| Cycloaddition | Cyclopropanated pyrroles, dipolarophiles | 60–75% | Moderate (ring-directed) | High |
| Mitsunobu Reaction | DEAD, PPh₃, NaCN | 50–70% | Low | Moderate |
| Catalytic Hydrogenation | Pd/C, H₂ | 80–90% | Moderate | Low |
Optimization Strategies
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyanation efficiency.
-
Catalyst Optimization : Pd/C or Raney Ni improves hydrogenation yields.
-
pH Control : Acidic conditions (HCl) stabilize intermediates during cyanation.
Industrial and Academic Applications
Chemical Reactions Analysis
Types of Reactions
8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate for oxidation, and reducing agents like hydrogen gas or metal hydrides for reduction . Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce ketones or alcohols, while reduction reactions can yield alkanes or amines .
Scientific Research Applications
Neurotransmitter Reuptake Inhibition
One of the primary applications of 8-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have shown efficacy in treating various psychiatric disorders, including:
- Depression : They inhibit the reuptake of serotonin, noradrenaline, and dopamine, which are critical neurotransmitters involved in mood regulation .
- Anxiety Disorders : Similar mechanisms are utilized to manage anxiety by modulating neurotransmitter levels .
- Attention Deficit Hyperactivity Disorder (ADHD) : The compounds are also indicated for ADHD treatment due to their ability to enhance neurotransmitter availability in the central nervous system .
Opioid Receptor Modulation
Research has identified certain derivatives of 8-azabicyclo[3.2.1]octane as potential mu opioid receptor antagonists . These compounds may help mitigate opioid-induced side effects while preserving analgesic efficacy, making them valuable in pain management strategies . This dual action is particularly beneficial for treating conditions like:
- Opioid-Induced Bowel Dysfunction : By selectively blocking mu receptors in the gastrointestinal tract, these compounds can alleviate constipation without compromising pain relief .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the azabicyclo structure can significantly influence the pharmacological properties of these compounds. For instance:
- Variations in substituents on the bicyclic ring can enhance potency and selectivity for specific receptors.
- The introduction of functional groups can improve solubility and bioavailability, critical factors for drug development .
Case Studies and Research Findings
Several studies highlight the promising applications of 8-azabicyclo[3.2.1]octane derivatives:
Conclusion and Future Directions
The diverse applications of 8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride highlight its potential as a versatile compound in medicinal chemistry. Ongoing research into its pharmacological properties may lead to the development of novel therapeutics for various neuropsychiatric conditions and pain management strategies.
Future studies should focus on:
- Further elucidating the molecular mechanisms underlying its effects.
- Conducting clinical trials to establish efficacy and safety profiles.
- Exploring additional modifications to enhance therapeutic outcomes.
Mechanism of Action
The mechanism of action of 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
8-Azabicyclo[3.2.1]octan-3-one Hydrochloride
- CAS : 25602-68-0
- Formula: C₇H₁₁NO·HCl
- Molecular Weight : 161.63 g/mol
- Key Difference : Ketone group at position 3 instead of nitrile.
- Properties : Higher reactivity toward nucleophilic addition due to the carbonyl group. Used as an intermediate in alkaloid synthesis .
3-Azabicyclo[3.2.1]octane-8-carbonitrile Hydrochloride
- CAS : 1788054-86-3
- Formula : C₈H₁₃ClN₂
- Molecular Weight : 172.66 g/mol
- Key Difference : Nitrile group at position 8 instead of 3.
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
Ring Size and Heteroatom Variations
7-Azabicyclo[2.2.1]heptane Hydrochloride
- CAS : 909186-56-7
- Formula : C₆H₁₂ClN
- Molecular Weight : 133.62 g/mol
- Key Difference : Smaller bicyclic framework (heptane vs. octane).
- Properties : Reduced steric hindrance may enhance metabolic stability in drug design .
2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
Pharmaceutical Impurities and Derivatives
(1R,3r,5S)-8-[(R)-2-Hydroxy-3-(methanesulfonyl-methyl-amino)propyl]-8-azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride
- CAS : 63516-30-3
- Role : Impurity B(EP) of Trospium Chloride.
- Key Feature : Bulky hydroxydiphenylacetate ester substituent.
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone Hydrochloride
Comparative Analysis Table
Biological Activity
8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its structural resemblance to various neurotransmitters. Its molecular formula is C8H13ClN2, and it has a molar mass of approximately 172.655 g/mol. This compound has garnered attention for its biological activity, especially in modulating neurotransmitter systems.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly as a monoamine reuptake inhibitor . It has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting its potential therapeutic applications in treating mood disorders and other conditions associated with monoamine neurotransmission .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Neurotransmitter Modulation : It acts on serotonin, norepinephrine, and dopamine transporters, which are crucial in the treatment of depression and anxiety disorders .
- Opioid Receptor Interaction : It has been identified as a mu-opioid receptor antagonist, suggesting potential applications in managing conditions related to opioid receptor activity, such as gastrointestinal motility disorders .
- Kappa Opioid Receptor Antagonism : Variants of the compound have been explored for their selectivity towards kappa opioid receptors, showing promise in pain management without the side effects associated with mu-opioid receptor agonists .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of 8-azabicyclo[3.2.1]octane derivatives:
- Monoamine Reuptake Inhibition : A study demonstrated that derivatives of this compound effectively inhibited the reuptake of monoamines in cell lines expressing human transporters, highlighting their potential as antidepressants .
- Opioid Receptor Studies : Research on mu-opioid receptor antagonists derived from this bicyclic structure showed efficacy in reducing opioid-induced bowel dysfunction while maintaining analgesic effects .
- Kappa Opioid Receptor Antagonism : Structure-activity relationship (SAR) studies revealed that modifications to the 8-azabicyclo[3.2.1]octane structure could enhance selectivity for kappa receptors, providing insights into designing new analgesics .
Comparative Analysis
The following table summarizes key features of compounds similar to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride | C9H15ClN2 | Different receptor binding profiles due to additional carbon atoms |
| Exo-8-Oxabicyclo[3.2.1]octan-3-ol | C8H14O | Contains an oxygen atom instead of nitrogen |
| Exo-8-Azabicyclo[3.2.1]octan-2-carboxylic acid | C8H13NO2 | Features a carboxylic acid group affecting solubility |
The unique nitrogen configuration and carbonitrile functionality of this compound may confer distinct pharmacological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride?
- Methodology : The synthesis typically involves bicyclic scaffold construction via intramolecular cyclization, followed by nitrile group introduction. Key intermediates like 8-azabicyclo[3.2.1]octan-3-one hydrochloride (CAS: 25602-68-0) are often functionalized using cyanating agents (e.g., KCN or TMSCN) under controlled pH and temperature. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Use PPE (gloves, goggles) during handling, and avoid inhalation or skin contact. Safety protocols recommend immediate flushing with water for accidental exposure (15+ minutes for eye contact) .
Q. What analytical techniques are optimal for characterizing purity and structural integrity?
- Methodology :
- Purity : HPLC with UV detection (λ = 210–254 nm) or LC-MS to quantify impurities (e.g., by-products from incomplete nitrile formation) .
- Structural Confirmation : H/C NMR to verify bicyclic framework and nitrile position. IR spectroscopy (C≡N stretch ~2200 cm) complements NMR data. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways for this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like cyclization. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation. Machine learning models trained on reaction databases can recommend solvent systems or catalysts (e.g., Pd/C for hydrogenation steps) .
Q. How should researchers resolve contradictions in spectral data during characterization?
- Methodology : Cross-validate data using orthogonal techniques. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Variable-temperature NMR or NOESY experiments clarify conformational dynamics. X-ray crystallography provides definitive stereochemical assignments if crystals are obtainable .
Q. What strategies mitigate impurities during large-scale synthesis?
- Methodology :
- By-product Control : Monitor intermediates via in-line FTIR to detect off-pathway reactions (e.g., over-alkylation).
- Crystallization Optimization : Use antisolvent addition (e.g., diethyl ether) to enhance hydrochloride salt purity.
- Process Analytical Technology (PAT) : Implement real-time mass spectrometry to track impurity profiles during scale-up .
Q. How does the bicyclic structure influence reactivity in derivatization reactions?
- Methodology : The strained bicyclo[3.2.1]octane framework exhibits unique stereoelectronic effects. For example, the nitrile group at C3 participates in nucleophilic additions (e.g., Grignard reactions) but requires steric considerations due to the bridgehead position. Computational docking studies predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
